molecular formula C4H7N3O2 B087784 2-(Nitromethylene)imidazolidine CAS No. 13623-98-8

2-(Nitromethylene)imidazolidine

Cat. No. B087784
CAS RN: 13623-98-8
M. Wt: 129.12 g/mol
InChI Key: OHXNZFJZRFHBLX-UHFFFAOYSA-N
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Patent
US04647570

Procedure details

A mixture of N-(3-pyridylmethyl)ethylenediamine (15.1 g), 1-nitro-2,2-bis(methylthio)ethylene (18.2 g) and benzene (150 ml) was refluxed for 4 hours with stirring. The generated gas was collected by an alkali trap. The reaction mixture was cooled to room temperature, and filtered to collect crystals. Recrystallization from methanol gave 1-(3-pyridylmethyl)-2-(nitromethylene imidazolidine (17 g) of the following formula as pale yellow crystals. mp. 169°-171° C. ##STR15##
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C=CC=C(C[NH:8][CH2:9][CH2:10][NH2:11])C=1.[N+:12]([CH:15]=[C:16](SC)SC)([O-:14])=[O:13]>C1C=CC=CC=1>[N+:12]([CH:15]=[C:16]1[NH:11][CH2:10][CH2:9][NH:8]1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
N1=CC(=CC=C1)CNCCN
Name
Quantity
18.2 g
Type
reactant
Smiles
[N+](=O)([O-])C=C(SC)SC
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The generated gas was collected by an alkali trap
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect crystals
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=C1NCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 131.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.